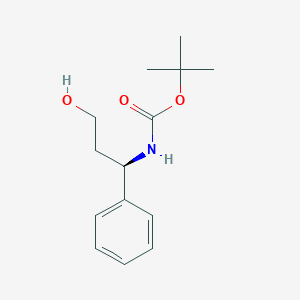

(R)-N-Boc-3-amino-3-phenylpropan-1-ol

Übersicht

Beschreibung

®-N-Boc-3-amino-3-phenylpropan-1-ol is a chiral compound that belongs to the class of amino alcohols It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom, an amino group, and a phenyl group attached to a three-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-3-amino-3-phenylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as ®-3-amino-3-phenylpropan-1-ol.

Protection of the Amino Group: The amino group is protected using Boc anhydride (tert-butoxycarbonyl anhydride) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Purification: The product is purified using standard techniques such as column chromatography to obtain ®-N-Boc-3-amino-3-phenylpropan-1-ol in high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-N-Boc-3-amino-3-phenylpropan-1-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of automated reactors and continuous flow systems to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions

®-N-Boc-3-amino-3-phenylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC or DMP in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether or THF (tetrahydrofuran) under reflux conditions.

Substitution: TsCl in the presence of a base such as pyridine at room temperature.

Major Products Formed

Oxidation: Formation of ®-N-Boc-3-amino-3-phenylpropanal or ®-N-Boc-3-amino-3-phenylpropanone.

Reduction: Formation of ®-N-Boc-3-amino-3-phenylpropan-1-amine.

Substitution: Formation of ®-N-Boc-3-amino-3-phenylpropan-1-tosylate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

(R)-N-Boc-3-amino-3-phenylpropan-1-ol is synthesized through various methods, often involving the protection of amines and the introduction of the phenyl group onto the propanol backbone. The Boc group allows for selective modifications, making it an essential intermediate in synthesizing more complex molecules.

Pharmaceutical Applications

- Chiral Building Block : The compound serves as a chiral inducer in asymmetric synthesis, crucial for developing enantiomerically pure pharmaceuticals. Its ability to influence stereochemistry makes it valuable in creating drugs that require specific configurations for efficacy.

-

Precursor for Active Pharmaceutical Ingredients : It is utilized in synthesizing various biologically active compounds, including:

- Analgesics

- Antidepressants

- Anticancer agents

- Example Case Studies :

Applications in Organic Synthesis

The compound is employed in several synthetic pathways:

- Michael Addition Reactions : It acts as a nucleophile in enantioselective Michael reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

- Catalysis : As a chiral catalyst or co-catalyst, it enhances reaction selectivity and efficiency in various organic transformations .

Material Science Applications

Due to its structural properties, this compound is also explored in material science:

- Functional Materials : Its incorporation into polymeric materials can lead to novel functionalities, such as improved mechanical properties or enhanced thermal stability.

Wirkmechanismus

The mechanism of action of ®-N-Boc-3-amino-3-phenylpropan-1-ol depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-N-Boc-3-amino-3-phenylpropan-1-ol: The enantiomer of ®-N-Boc-3-amino-3-phenylpropan-1-ol, differing in the spatial arrangement of atoms around the chiral center.

N-Boc-3-amino-3-phenylpropan-1-ol: The racemic mixture containing both ® and (S) enantiomers.

N-Boc-3-amino-3-phenylpropan-2-ol: A structural isomer with the hydroxyl group on the second carbon.

Uniqueness

®-N-Boc-3-amino-3-phenylpropan-1-ol is unique due to its specific chiral configuration, which can impart distinct biological activity and selectivity in drug interactions. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-12(9-10-16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEMODSNLZWKBF-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426860 | |

| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158807-47-7 | |

| Record name | tert-Butyl [(1R)-3-hydroxy-1-phenylpropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.